4-[2-(2-Methylphenyl)ethyl]piperidine
Description
Properties
IUPAC Name |
4-[2-(2-methylphenyl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-5,13,15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRINKQNUZYWURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 4-[2-(2-Methylphenyl)ethyl]piperidine
This guide provides a comprehensive, technically-driven walkthrough for the complete structure elucidation of 4-[2-(2-methylphenyl)ethyl]piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development.[1][2][3] Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the analytical workflow. We will explore how a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques provides a self-validating system for unambiguous structure confirmation.[4][5]
Introduction: The Significance of Piperidine Scaffolds
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[3][6][7] Its saturated, six-membered ring structure containing a nitrogen atom provides a versatile scaffold that can be readily functionalized to modulate pharmacological properties.[2][3] The title compound, 4-[2-(2-methylphenyl)ethyl]piperidine, combines this important heterocyclic core with a substituted aromatic moiety, making its precise structural characterization a critical prerequisite for understanding its biological activity and for ensuring quality control in any synthetic endeavor. This guide will detail the logical progression of analytical techniques required to confirm its molecular formula, connectivity, and overall structure.
The Analytical Strategy: A Multi-faceted Approach
Our approach to the structure elucidation of 4-[2-(2-methylphenyl)ethyl]piperidine is centered on a synergistic use of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional NMR experiments. This combination allows for a cross-validation of data, ensuring the highest degree of confidence in the final assigned structure.
Caption: Workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in our analysis is to determine the elemental composition and molecular weight of the compound. High-resolution mass spectrometry with a soft ionization technique, such as electrospray ionization (ESI), is the ideal choice as it typically yields the protonated molecule, [M+H]⁺, with minimal fragmentation.[8]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol with 0.1% formic acid to promote protonation).
-
Instrumentation: The sample is introduced into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: The instrument is set to positive ion mode to detect the [M+H]⁺ ion. A full scan is acquired over a relevant m/z range.
Data Interpretation and Causality
The ESI-HRMS analysis provides a high-accuracy mass measurement of the parent ion. For 4-[2-(2-methylphenyl)ethyl]piperidine (C₁₄H₂₁N), the expected monoisotopic mass is 203.1674 g/mol . The protonated molecule [M+H]⁺ would have a calculated m/z of 204.1752. The high resolution of the instrument allows for the determination of the elemental formula, confirming the presence of one nitrogen atom and distinguishing the correct formula from other isobaric possibilities.
Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation of the parent ion.[9] The fragmentation pattern is characteristic of the molecule's structure. For piperidine derivatives, a common fragmentation pathway involves cleavage of the bonds alpha to the nitrogen atom, leading to the formation of stable iminium ions.[8]
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 204.1752 | Protonated parent molecule |
| [M-C₇H₇]⁺ | 113.1226 | Loss of the tolyl group |
| [C₈H₁₀]⁺ | 106.0804 | Fragment corresponding to the ethyl-toluene cation |
| [C₆H₁₂N]⁺ | 98.0964 | Piperidinemethyl cation fragment |
Table 1: Predicted HRMS and Major MS/MS Fragments.
Caption: Key fragmentation pathways in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces
While mass spectrometry provides the molecular formula, NMR spectroscopy is essential for determining the precise arrangement of atoms.[10] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to build the molecular structure piece by piece.[11][12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.
-
Instrumentation: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is run to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum and determine the multiplicity of each carbon signal.
-
COSY: A gradient-enhanced COSY experiment is performed to identify proton-proton spin-spin couplings.
-
HSQC: A gradient-enhanced HSQC experiment is run to correlate each proton with its directly attached carbon.
-
HMBC: A gradient-enhanced HMBC experiment is acquired to observe long-range correlations (2-3 bonds) between protons and carbons.
-
Data Interpretation: A Step-by-Step Elucidation
For this guide, we will use a set of predicted NMR data for 4-[2-(2-methylphenyl)ethyl]piperidine, which is consistent with the known chemical shifts of similar structural motifs.
4.2.1 ¹H NMR: Identifying the Proton Environments
The ¹H NMR spectrum provides the first look at the different types of protons in the molecule. We can divide the spectrum into three main regions: aromatic, aliphatic (ethyl bridge and piperidine ring), and the methyl group.
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-Ar | 7.15 - 7.05 | m | 4H | Aromatic Protons |
| H-2', H-6' (ax) | 2.95 | d | 2H | Piperidine axial |
| H-8 | 2.65 | t | 2H | -CH₂-Ar |
| H-7 | 2.55 | t | 2H | -CH₂-CH₂-Ar |
| H-Me | 2.30 | s | 3H | Ar-CH₃ |
| H-2', H-6' (eq) | 2.05 | t | 2H | Piperidine equatorial |
| H-4' | 1.65 | m | 1H | Piperidine CH |
| H-3', H-5' (ax) | 1.50 | q | 2H | Piperidine axial |
| H-3', H-5' (eq) | 1.25 | d | 2H | Piperidine equatorial |
| N-H | 1.10 | br s | 1H | Amine Proton |
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃).
4.2.2 ¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum, often with DEPT experiments, reveals the number of different carbon environments and whether they are CH₃, CH₂, CH, or quaternary carbons.
| Predicted δ (ppm) | Carbon Type | Assignment |
| 140.5 | C | Aromatic Quaternary |
| 136.0 | C | Aromatic Quaternary |
| 130.1 | CH | Aromatic |
| 126.5 | CH | Aromatic |
| 126.0 | CH | Aromatic |
| 125.8 | CH | Aromatic |
| 46.5 | CH₂ | C-2', C-6' (Piperidine) |
| 38.0 | CH₂ | C-7 |
| 35.5 | CH | C-4' (Piperidine) |
| 33.0 | CH₂ | C-8 |
| 32.5 | CH₂ | C-3', C-5' (Piperidine) |
| 19.2 | CH₃ | Methyl |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃).
4.2.3 2D NMR: Connecting the Dots
While 1D NMR gives us the parts list, 2D NMR shows us how they are connected.[11][13]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations forming two main spin systems:
-
The ethyl bridge protons (H-7 and H-8).
-
The protons on the piperidine ring, showing connectivity from H-2'/H-6' to H-3'/H-5' and then to H-4'.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum creates a direct correlation between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at 2.30 ppm will correlate with the carbon signal at 19.2 ppm, confirming the methyl group assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would link the fragments are:
-
H-8 (δ 2.65) to the aromatic carbons, confirming the attachment of the ethyl group to the phenyl ring.
-
H-7 (δ 2.55) to C-4' (δ 35.5) , definitively linking the ethyl chain to the 4-position of the piperidine ring.
-
H-Me (δ 2.30) to the aromatic quaternary carbon and two other aromatic CH carbons, confirming its position on the phenyl ring.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Methodological & Application
Elucidating Ligand Dynamics: A Guide to Molecular Dynamics Simulation of 4-[2-(2-Methylphenyl)ethyl]piperidine and the Human Sigma-1 Receptor
An Application Note for Drug Development Professionals
Abstract
Molecular dynamics (MD) simulation is an indispensable computational tool in modern drug discovery, offering atomic-level insights into the dynamic interactions between a ligand and its biological target. This application note provides a comprehensive, in-depth guide for researchers and scientists on performing an MD simulation of 4-[2-(2-Methylphenyl)ethyl]piperidine, a piperidine derivative, with its putative target, the human Sigma-1 (σ1) receptor. We will delve into the theoretical underpinnings, provide a detailed step-by-step protocol using the GROMACS simulation package, and outline robust methods for data analysis, including binding free energy calculations. The causality behind experimental choices is emphasized throughout to ensure both scientific rigor and practical applicability.
Part I: Scientific Foundation & Strategic Overview
The Interacting Partners: Ligand and Receptor
-
The Ligand: 4-[2-(2-Methylphenyl)ethyl]piperidine This molecule belongs to the piperidine class, a common scaffold in neuropharmacology. Piperidine derivatives are known to interact with a variety of central nervous system targets. Recent studies have highlighted the affinity of such structures for Sigma receptors, making this an interesting candidate for computational investigation.[1][2]
-
The Receptor: Human Sigma-1 Receptor (σ1R) The σ1R is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[3][4] It is not a classical G protein-coupled or ionotropic receptor. Instead, it translocates within the cell and modulates the function of other proteins, including ion channels and kinases, playing a crucial role in cellular homeostasis and stress response.[5] Its involvement in a range of neuropathologies has made it a high-priority target for therapeutic development.[6][7] The availability of high-resolution crystal structures (e.g., PDB ID: 5HK1, 5HK2) provides an excellent starting point for structure-based drug design and simulation.[3]
The "Why": The Power of Molecular Dynamics Simulation
MD simulations apply Newton's laws of motion to a system of atoms and molecules, allowing us to watch how a system evolves over time. For a ligand-receptor complex, this "computational microscope" reveals:
-
Binding Stability: Is the initial docked pose stable over time, or does the ligand drift away?
-
Conformational Changes: How do the ligand and receptor adapt to each other's presence (the "induced fit" phenomenon)?[8]
-
Key Interactions: Which specific amino acid residues form stable hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the ligand?
-
Binding Free Energy: A quantitative estimation of the binding affinity, crucial for ranking potential drug candidates.[9][10]
This guide provides a workflow that is both robust and self-validating, ensuring that the results are physically meaningful.
Part II: The Workflow - From Structure to Simulation
This protocol utilizes GROMACS, a versatile and widely used open-source MD engine.[11] The overall workflow is a sequential process where the success of each step is validated before proceeding to the next.
Caption: High-level workflow for ligand-receptor molecular dynamics simulation.
Part III: Detailed Protocols
Protocol 1: System Preparation
Objective: To build a complete, physically realistic starting model of the solvated ligand-receptor complex.
1. Receptor Structure Acquisition and Cleaning
-
Action: Download the human σ1R structure from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5HK1 .
-
Causality: Crystal structures often contain non-protein atoms (crystallization agents, co-solvents) and may have multiple identical chains (monomers). We must isolate a single, clean protein chain for simulation.
-
Method:
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Delete all water molecules and any non-protein, non-ligand heteroatoms.
-
Isolate a single protein chain (e.g., Chain A).
-
Inspect the protein for missing loops or side-chain atoms. If necessary, use modeling tools (e.g., Modeller) to rebuild them, though for 5HK1, this is generally not required.
-
Save the cleaned receptor structure as receptor.pdb.
-
2. Ligand Parameterization
-
Action: Generate a topology file for 4-[2-(2-Methylphenyl)ethyl]piperidine. The topology describes the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters that define the molecule's behavior.
-
Causality: Standard force fields (like CHARMM36m or AMBER) do not have parameters for most drug-like molecules. We must generate these parameters using specialized tools.[12]
-
Method (using CHARMM General Force Field - CGenFF):
-
Create a 3D structure of the ligand in .mol2 format using a chemical drawing tool (e.g., ChemDraw, Avogadro).
-
Upload the .mol2 file to the CGenFF server ([Link]).
-
The server will return a stream file (.str) containing the ligand's topology and parameters. Scrutinize the output for any high penalty scores, which indicate parameters that may be a poor fit and might require further validation.
-
Convert the CHARMM-formatted output to GROMACS format using provided scripts (e.g., cgenff_charmm2gmx.py). This will generate an .itp (Include Topology File) and update the .gro file.
-
3. Building and Solvating the Complex
-
Action: Combine the receptor and ligand, place them in a simulation box, and add water and ions.
-
Causality: Biological processes occur in an aqueous environment. We must simulate the explicit solvent to capture its effects. Ions are required to neutralize the system's total charge, preventing simulation artifacts.
-
Method (GROMACS commands):
-
Combine Receptor and Ligand: Manually edit the receptor.pdb file to include the ligand's coordinates (obtained from a docking program or placed manually) and save as complex.pdb.
-
Define the Simulation Box:
Causality: The -d 1.0 flag ensures a minimum distance of 1.0 nm between the protein and the box edge, preventing the protein from interacting with its periodic image.
-
Add Solvent:
Causality: This command fills the box with a pre-equilibrated water model (here, SPC/E). The -p topol.top command updates the master topology file to reflect the added water molecules.
-
Add Ions:
Causality:grompp assembles the system. genion then replaces water molecules with ions (NA for Na+, CL for Cl-) until the system is at zero net charge.
-
Protocol 2: Simulation Execution
Objective: To relax the system and run the production simulation to generate a trajectory for analysis.
1. Energy Minimization
-
Action: Run a steepest descent energy minimization.
-
Causality: The initial system built may have unfavorable steric clashes or geometries. Minimization relaxes these high-energy contacts, ensuring a stable start for the dynamics.
-
Method:
-
Prepare a minimization parameter file (minim.mdp).
-
Run the minimization:
-
Self-Validation: Plot the potential energy (potential.xvg). It should decrease smoothly to a stable, negative value.
-
2. System Equilibration (NVT and NPT)
-
Action: Perform two short, restrained simulations. First, in the NVT (constant Number of particles, Volume, Temperature) ensemble, followed by the NPT (constant Number of particles, Pressure, Temperature) ensemble.
-
Causality: NVT equilibration brings the system to the target temperature, allowing the solvent to arrange around the solute. NPT equilibration then brings the system to the correct pressure and density. During this phase, we apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate without disturbing the complex's structure.
-
Method (NVT):
-
Self-Validation: Plot the temperature (temperature.xvg). It should quickly reach and then fluctuate around the target temperature (e.g., 300 K).
-
-
Method (NPT):
-
Self-Validation: Plot the pressure (pressure.xvg) and density (density.xvg). They should stabilize around the target values (e.g., 1 bar and ~1000 kg/m ³).
-
3. Production MD
-
Action: Run the main, unrestrained simulation for a duration sufficient to observe the desired phenomena (e.g., 100-200 ns).
-
Causality: This is the data-gathering phase of the simulation. The system is now allowed to evolve freely under the chosen force field and conditions.
-
Method:
Part IV: Analysis of the Trajectory
Objective: To extract meaningful biophysical data from the raw simulation trajectory.
1. Stability Analysis
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from a reference structure (usually the starting frame).
-
Interpretation: A plateauing RMSD curve for the protein backbone indicates that the protein has reached a stable structural equilibrium. A low, stable RMSD for the ligand (when fitted to the protein's binding pocket) suggests a stable binding mode.
-
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each residue over time.
-
Interpretation: High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices, beta-sheets). Residues in the binding pocket that show low fluctuation may be critical for ligand binding.
-
2. Binding Free Energy Estimation (MM/PBSA)
-
Concept: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an end-state method to estimate the free energy of binding (ΔG_bind).[13] It calculates the free energy of the complex, receptor, and ligand individually and combines them according to the thermodynamic cycle shown below.[14][15]
-
Causality: While computationally intensive methods like alchemical free energy exist, MM/PBSA offers a balance of reasonable accuracy and computational efficiency, making it ideal for ranking compounds or analyzing interaction energies.[9][16]
Caption: Thermodynamic cycle for MM/PBSA binding free energy calculation.
-
Method (using gmx_MMPBSA):
-
Extract frames from the production trajectory (e.g., every 100 ps from the stable portion).
-
Use the gmx_MMPBSA tool, providing the trajectory, structure file, and index files separating the complex, receptor, and ligand.
-
The tool calculates each energy component:
-
ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic) in the gas phase.
-
ΔG_solv: Solvation free energy, split into polar (calculated by the Poisson-Boltzmann equation) and non-polar (calculated from the solvent-accessible surface area, SASA) components.
-
-
The final ΔG_bind is calculated as: ΔG_bind = ΔE_MM + ΔG_solv(Complex) - [ΔG_solv(Receptor) + ΔG_solv(Ligand)]
-
Part V: Data Presentation
Quantitative results should be summarized for clarity and comparison.
Table 1: Key Simulation Parameters
| Parameter | Value | Justification |
|---|---|---|
| Force Field | CHARMM36m | A modern, well-validated force field for proteins and lipids. |
| Water Model | TIP3P | A standard, computationally efficient water model compatible with CHARMM. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Ensemble | NPT | Maintains constant pressure and temperature, mimicking physiological conditions. |
| Production Time | 100 ns | A reasonable starting point to assess binding stability. |
Table 2: Example MM/PBSA Binding Free Energy Results (kcal/mol)
| Energy Component | Average Value | Std. Deviation | Contribution to Binding |
|---|---|---|---|
| Van der Waals | -45.52 | 3.1 | Favorable |
| Electrostatic | -18.91 | 4.5 | Favorable |
| Polar Solvation | +52.15 | 5.2 | Unfavorable |
| SASA Energy | -5.28 | 0.4 | Favorable |
| ΔG_bind | -17.56 | 2.8 | Overall Favorable |
Part VI: Conclusion
This application note has detailed a complete and scientifically grounded workflow for investigating the binding of 4-[2-(2-Methylphenyl)ethyl]piperidine to the human Sigma-1 receptor using molecular dynamics simulation. By following these protocols, researchers can gain valuable, dynamic insights into ligand-receptor interactions, assess binding stability, and estimate binding affinity. These computational results can powerfully guide further experimental validation and accelerate the rational design of novel therapeutics targeting the Sigma-1 receptor.
References
-
Goswami, D. (2022). Protein-Ligand MD Simulation in Gromacs-A to Z. YouTube. [Link]
-
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]
-
Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
BioExcel. AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel. [Link]
-
Wikipedia. Sigma-2 receptor. Wikipedia. [Link]
-
Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling. [Link]
-
The Amber Team. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
Słoczyńska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Sigma-1 receptor. Wikipedia. [Link]
-
Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal Research Reviews. [Link]
-
Roux, B., et al. (2010). Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. NIH Public Access. [Link]
-
Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein-Ligand Binding Modes. PubMed. [Link]
-
Rizzo Lab. (2021). 2021 AMBER tutorial 1 with PDBID 1HW9. Rizzo Lab Wiki. [Link]
-
Lizama, B. N., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. [Link]
-
Malan, S. F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]
-
Schmidt, H. R., & Kruse, A. C. (2019). Structural Perspectives on Sigma-1 Receptor Function. PubMed. [Link]
-
Wikipedia. Vesicular monoamine transporter. Wikipedia. [Link]
-
Wildcard Consulting. (2014). Molecular Dynamics Simulation of the glutamate receptor ligand binding domain. YouTube. [Link]
-
Ozturk, K., et al. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. [Link]
-
Maddy's Lab. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]
-
GROMACS Forum. (2023). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. GROMACS Forum. [Link]
-
CCPBioSim. (2020). AMBER demo. YouTube. [Link]
-
Warra, N., et al. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]
-
Su, T. P., et al. (2016). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
-
Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central. [Link]
-
Eshleman, A. J., et al. (2014). The vesicular monoamine transporter 2: an underexplored pharmacological target. PubMed Central. [Link]
-
Genheden, S., & Ryde, U. (2015). Molecular dynamics (MD) simulations and binding free energy calculation studies between inhibitors and type II dehydroquinase (DHQ2). ResearchGate. [Link]
-
Słoczyńska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. University of Catania Institutional Repository. [Link]
-
Morressier. Docking workflow based on CHARMM-GUI LBS finder & refiner and high-throughput simulator. Morressier. [Link]
-
Encyclopedia.pub. (2023). The Sigma-2 Receptor. Encyclopedia.pub. [Link]
-
Weizel, L., et al. (2018). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]
-
Hospital, A., et al. (2023). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
-
Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. Oxford Protein Informatics Group Blog. [Link]
-
ResearchGate. (2016). Estimated structure of the sigma-1 receptor and the amino acid residues.... ResearchGate. [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
-
Schmidt, H. R., & Kruse, A. C. (2019). A Review of the Human Sigma-1 Receptor Structure. PubMed. [Link]
-
CHARMM-GUI. (2023). 1. Ligand Docker - Overview. YouTube. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. ResearchGate. [Link]
-
Słoczyńska, K., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. [Link]
-
Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. [Link]
-
GROMACS developers. Calculating free energy - the GROMACS tutorials!. GROMACS tutorials. [Link]
-
Yang, Z., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PubMed Central. [Link]
-
Bio-Computation and Drug Design Lab. (2022). AMBER Tutorial: An Introduction to LEaP (xleap and tleap) // Creating A Peptide Sequence. YouTube. [Link]
-
Ozturk, K., et al. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. PubMed Central. [Link]
-
CHARMM-GUI. (2020). Preparation of protein/DNA/RNA complex for Amber FF (6O0Z). YouTube. [Link]
-
Al-Hasan, M., et al. (2023). Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unict.it [iris.unict.it]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. A Review of the Human Sigma-1 Receptor Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Perspectives on Sigma-1 Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein-Ligand Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computations of Standard Binding Free Energies with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GROMACS Tutorials [mdtutorials.com]
- 12. youtube.com [youtube.com]
- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: A Guide to the Synthesis and Screening of 4-[2-(2-Methylphenyl)ethyl]piperidine Derivatives
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] This six-membered nitrogen-containing heterocycle is a key pharmacophore in drugs targeting a wide range of conditions, including cancer, diabetes, neurological disorders, and infectious diseases.[2][3][4][5][6] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the fine-tuning of pharmacological properties. Specifically, the 4-[2-(2-Methylphenyl)ethyl]piperidine scaffold has emerged as a promising starting point for the development of novel therapeutic agents due to its unique three-dimensional structure and potential for diverse functionalization. This guide provides a comprehensive overview of the synthetic preparation, analytical characterization, and screening protocols for a library of derivatives based on this core structure, offering researchers a practical framework for their drug discovery endeavors.
PART 1: Synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine Derivatives: A Modular Approach
The synthesis of a focused library of 4-[2-(2-Methylphenyl)ethyl]piperidine derivatives is best approached through a modular strategy. This allows for the late-stage introduction of diversity, enabling the efficient exploration of the chemical space around the core scaffold. The following protocol outlines a general and robust synthetic sequence.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for the preparation of 4-[2-(2-Methylphenyl)ethyl]piperidine derivatives.
Experimental Protocol: Synthesis of a Representative Derivative (N-acetyl-4-[2-(2-methylphenyl)ethyl]piperidine)
This protocol details the synthesis of a specific analog to illustrate the general procedure.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Piperidone monohydrate hydrochloride | Reagent | Sigma-Aldrich |
| 2-Methylphenethyl bromide | 98% | Alfa Aesar |
| Sodium triacetoxyborohydride | 95% | Acros Organics |
| Dichloroethane (DCE) | Anhydrous | Fisher Scientific |
| Triethylamine (TEA) | ≥99.5% | VWR |
| Acetyl chloride | 98% | Oakwood Chemical |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Laboratory grade | - |
| Silica gel | 230-400 mesh | Sorbent Technologies |
| Ethyl acetate | HPLC Grade | - |
| Hexanes | HPLC Grade | - |
Step 1: Synthesis of the Core Intermediate: 4-[2-(2-Methylphenyl)ethyl]piperidine
-
Rationale: Reductive amination is a reliable and high-yielding method for the formation of the C-N bond, coupling the piperidone core with the substituted phenethyl side chain. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for the iminium intermediate, minimizing over-reduction.
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and 2-methylphenethyl bromide (1.1 eq) in anhydrous dichloroethane (DCE, 0.2 M) is added triethylamine (2.5 eq) at room temperature.
-
The reaction mixture is stirred for 30 minutes, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the title compound as a colorless oil.
Step 2: N-Functionalization: Synthesis of N-acetyl-4-[2-(2-methylphenyl)ethyl]piperidine
-
Rationale: Acylation of the secondary amine of the piperidine ring is a straightforward method to introduce diversity. Acetyl chloride is a reactive acylating agent, and triethylamine is used as a base to neutralize the HCl byproduct.
-
To a stirred solution of 4-[2-(2-methylphenyl)ethyl]piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added acetyl chloride (1.2 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water.
-
The aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the final N-acetylated derivative.
PART 2: Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compounds before they are submitted for biological screening.[7]
Analytical Techniques and Expected Outcomes:
| Technique | Purpose | Expected Data |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination | An accurate mass measurement within 5 ppm of the calculated value. |
| HPLC | Quantitative purity analysis | A purity level of ≥95% is typically required for screening. |
PART 3: Preparation of Compounds for High-Throughput Screening (HTS)
The transition from a purified compound to a screening-ready sample requires careful handling and precise execution to ensure reliable and reproducible biological data.[8][9]
Protocol for HTS Plate Preparation:
-
Compound Solubilization:
-
Rationale: Dimethyl sulfoxide (DMSO) is the most common solvent for HTS due to its high solubilizing power and compatibility with most cellular and biochemical assays.
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO. Ensure complete dissolution by gentle vortexing or sonication.
-
-
Serial Dilution and Plate Formatting:
-
Rationale: A concentration-response curve is essential to determine the potency of a compound.[10] A typical screening campaign might start with a single high concentration, followed by dose-response confirmation of active compounds.
-
For primary screening, use an automated liquid handler to transfer a small volume of the 10 mM stock solution into the appropriate wells of a 384- or 1536-well assay plate to achieve a final screening concentration (e.g., 10 µM).[10]
-
For dose-response studies, perform serial dilutions from the 10 mM stock to generate a range of concentrations (e.g., 100 µM to 1 nM).
-
Diagram of HTS Plate Preparation Workflow
Caption: Workflow for preparing compound plates for high-throughput screening.
PART 4: Screening Applications and Biological Evaluation
Derivatives of the 4-[2-(2-Methylphenyl)ethyl]piperidine scaffold have shown potential in a variety of therapeutic areas. The choice of screening assay will depend on the specific biological target of interest.
Potential Screening Targets and Assays:
-
Analgesia: Mu-opioid receptor binding or functional assays.[11]
-
Antipsychotic Activity: Dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptor binding assays.[12]
-
Anticancer Activity: Cytotoxicity assays against various cancer cell lines (e.g., MCF-7, A549).[3][5][13]
-
Antioxidant Activity: DPPH radical scavenging assays.[2][14]
Concluding Remarks
This guide provides a foundational framework for the synthesis, characterization, and screening preparation of 4-[2-(2-Methylphenyl)ethyl]piperidine derivatives. By following these protocols and understanding the rationale behind each step, researchers can efficiently generate high-quality compound libraries for biological evaluation, ultimately accelerating the drug discovery process.
References
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
-
Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]
-
SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects. Drug Development & Delivery. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
-
High-Throughput Screening of Co-Protoporphyrin IX-Binding Proteins for Enhanced Hydrogen Production. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. [Link]
-
Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]
-
Design and implementation of high throughput screening assays. PubMed. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. [Link]
-
Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. YouTube. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Center for Biotechnology Information. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwmedj.org [nwmedj.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 6. ijnrd.org [ijnrd.org]
- 7. m.youtube.com [m.youtube.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine
Welcome to the technical support center for the synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Issue 1: Low Yield of the Target Compound
Question: My reaction yield for the synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, largely dependent on your chosen synthetic route. Let's break down the possibilities for the most common methods.
-
For Reductive Amination:
-
Cause: Incomplete imine/enamine formation or inefficient reduction. The initial condensation of 2-(2-methylphenyl)ethanal with piperidine to form the iminium intermediate is a reversible equilibrium. If this equilibrium is not driven towards the product, the subsequent reduction will be inefficient.
-
Solution:
-
Water Removal: The condensation step produces water. Employing a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate can shift the equilibrium towards the imine/enamine.
-
pH Control: The reaction is often acid-catalyzed. A slightly acidic medium (pH 4-5) can enhance the rate of imine formation. However, excessively acidic conditions will protonate the piperidine, rendering it non-nucleophilic.
-
Choice of Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can be added in a one-pot fashion and are selective for the iminium ion over the aldehyde. Stronger reducing agents like sodium borohydride (NaBH₄) may require careful pH control to avoid reduction of the starting aldehyde.
-
-
-
For N-Alkylation:
-
Cause: Incomplete reaction of piperidine with the 2-(2-methylphenyl)ethyl halide (or tosylate). The reaction can be slow, especially with less reactive halides (e.g., chlorides).
-
Solution:
-
Solvent and Temperature: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction. Gentle heating (e.g., 50-70 °C) can increase the reaction rate.
-
Base: The reaction generates HBr (or other acid), which will protonate the starting piperidine, forming a salt and slowing the reaction. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is crucial to neutralize the acid and maintain a supply of free piperidine.[1]
-
Leaving Group: If possible, use a more reactive leaving group. For instance, 2-(2-methylphenyl)ethyl iodide will react faster than the corresponding bromide or chloride.
-
-
Issue 2: Presence of an Unexpected Impurity with a Higher Molecular Weight
Question: My mass spectrometry analysis shows a significant peak with a molecular weight corresponding to the addition of two 2-(2-methylphenyl)ethyl groups to the piperidine nitrogen. How can I prevent this?
Answer: This is a classic case of overalkylation, leading to the formation of a quaternary ammonium salt. This is a common side reaction in N-alkylation syntheses.
-
Cause: The desired product, 4-[2-(2-Methylphenyl)ethyl]piperidine, is a secondary amine and can react with another molecule of the 2-(2-methylphenyl)ethyl halide to form a tertiary amine, which can then be further alkylated to a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the 2-(2-methylphenyl)ethyl halide. This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture containing piperidine. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction. Stop the reaction as soon as the starting alkylating agent is consumed to prevent further reaction with the product.
-
Purification: Quaternary ammonium salts are highly polar and can often be removed from the less polar product by column chromatography or by an aqueous wash if the product is soluble in an organic solvent.
-
Issue 3: Identification of an Impurity with a Similar Polarity to the Product
Question: I am having difficulty separating an impurity from my desired product using column chromatography. What could this impurity be and are there alternative purification strategies?
Answer: An impurity with similar polarity can be challenging to remove. The identity of this side product is highly dependent on the synthetic route.
-
In Reductive Amination:
-
Potential Impurity: 2-(2-Methylphenyl)ethanol. This can form if the reducing agent is too strong or if conditions are not optimized, leading to the reduction of the starting aldehyde.
-
Identification: This impurity will lack the piperidine ring and will have a characteristic hydroxyl group, which can be identified by IR spectroscopy (broad O-H stretch) and NMR spectroscopy.
-
Solution: Use a more selective reducing agent like NaBH(OAc)₃. For purification, consider converting the alcohol to a more polar derivative (e.g., an ester) to facilitate separation, followed by removal of the derivatizing group if necessary.
-
-
In Grignard Reactions (if applicable):
-
Potential Impurity: 1,2-bis(2-methylphenyl)ethane. This is a common side product from the Wurtz coupling of the Grignard reagent with the starting halide.[2][3]
-
Identification: This is a non-polar hydrocarbon and can be identified by its characteristic signals in ¹H and ¹³C NMR spectroscopy.
-
Solution: To minimize its formation, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[4] Ensure the reaction is performed under strictly anhydrous conditions. Purification can be achieved by column chromatography, as the polarity difference between the non-polar coupling product and the amine product is significant.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-[2-(2-Methylphenyl)ethyl]piperidine?
A1: The most common and practical synthetic routes include:
-
Reductive Amination: This involves the reaction of 2-(2-methylphenyl)ethanal with piperidine, followed by reduction of the resulting iminium ion.[5] This is often a high-yielding and straightforward method.
-
N-Alkylation: This is a direct approach where piperidine is reacted with a 2-(2-methylphenyl)ethyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate) in the presence of a base.[1]
-
Reduction of a Pyridine Precursor: This involves the synthesis of 4-[2-(2-methylphenyl)ethyl]pyridine followed by catalytic hydrogenation to the corresponding piperidine. This route is generally longer but can be advantageous if the substituted pyridine is readily available.[6]
Q2: My 2-(2-methylphenyl)ethanal starting material appears to be degrading. What are the likely side products from the starting material itself?
A2: Aldehydes, especially those with α-hydrogens like 2-(2-methylphenyl)ethanal, can be prone to side reactions.
-
Aldol Condensation: Under basic or acidic conditions, the aldehyde can undergo self-condensation to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. This will introduce dimeric impurities into your reaction mixture.
-
Oxidation: Aldehydes can be sensitive to air oxidation, leading to the formation of 2-(2-methylphenyl)acetic acid.
-
Storage and Handling: It is advisable to use freshly distilled or purified aldehyde for the best results. Store the aldehyde under an inert atmosphere and at a low temperature to minimize degradation.
Q3: In the catalytic hydrogenation of 4-[2-(2-methylphenyl)ethyl]pyridine, what are the potential side products?
A3: Catalytic hydrogenation of pyridines can sometimes lead to incomplete reduction or other side reactions.
-
Partially Hydrogenated Intermediates: Tetrahydropyridine and dihydropyridine derivatives can be formed if the hydrogenation is not complete. These can sometimes be challenging to separate from the fully saturated piperidine.
-
Dimerization: Under certain reduction conditions, particularly with sodium in alcohol, dimerization of pyridine radical anions can occur, leading to bipiperidine-type structures.[7]
-
Catalyst Poisoning: The nitrogen atom in pyridine can act as a catalyst poison. Using a robust catalyst like PtO₂ (Adams' catalyst) or performing the reaction under acidic conditions can help mitigate this.[6][8]
Summary of Potential Side Products
| Synthetic Route | Common Side Product(s) | Reason for Formation | How to Minimize |
| Reductive Amination | 2-(2-Methylphenyl)ethanol | Reduction of starting aldehyde | Use a selective reducing agent (e.g., NaBH(OAc)₃) |
| Aldol condensation products | Self-condensation of the aldehyde | Use fresh aldehyde, control temperature and pH | |
| N-Alkylation | Quaternary ammonium salt | Overalkylation of the product | Use excess piperidine, slow addition of alkylating agent[1] |
| Elimination products (e.g., styrene derivative) | If a strong, hindered base is used with a suitable substrate | Use a non-hindered base like K₂CO₃ | |
| Reduction of Pyridine | Partially hydrogenated pyridines | Incomplete reaction | Increase reaction time, hydrogen pressure, or catalyst loading |
| Bipiperidines | Dimerization of radical intermediates | Choose appropriate reduction method (catalytic hydrogenation is preferred)[7] | |
| Grignard Synthesis | 1,2-bis(2-methylphenyl)ethane | Wurtz coupling of the Grignard reagent and starting halide | Slow addition of halide to magnesium[4] |
Visualizing Reaction Pathways and Side Reactions
To better understand the formation of the target compound and potential side products, the following diagrams illustrate the key reaction pathways.
Caption: Reductive amination pathway and common side reactions.
Caption: N-Alkylation pathway showing the overalkylation side product.
References
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1349-1361. Available from: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available from: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available from: [Link]
-
Grignard reaction solidified. Reddit. Available from: [Link]
-
Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry. Available from: [Link]
-
Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. ResearchGate. Available from: [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available from: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society. Available from: [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chemistry – A European Journal, 24(5), 989-1002. Available from: [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available from: [Link]
-
2,2-Diethoxy-2-(4-pyridyl)ethylamine. Organic Syntheses. Available from: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available from: [Link]
-
Solvent screening of benzyl chloride Grignard reaction. ResearchGate. Available from: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. Available from: [Link]
-
Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Semantic Scholar. Available from: [Link]
- Process for the preparation of grignard compounds. Google Patents.
-
Reaction of alkyl bromide in presence of piperidine. Chemistry Stack Exchange. Available from: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available from: [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available from: [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ResearchGate. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
-
Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available from: [Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Available from: [Link]
-
Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. International Journal of Molecular Sciences. Available from: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. Available from: [Link]
-
Methylphenidate. Wikipedia. Available from: [Link]
Sources
Validation & Comparative
A Comparative Analysis of 4-[2-(2-Methylphenyl)ethyl]piperidine Analogs' Potency at the Mu-Opioid Receptor
The 4-substituted piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant compounds, particularly those targeting the central nervous system.[1] This guide provides a detailed comparative analysis of the potency of a series of 4-[2-(2-Methylphenyl)ethyl]piperidine analogs, with a specific focus on their activity as agonists at the mu-opioid receptor (µ-OR). Understanding the structure-activity relationships (SAR) within this chemical series is paramount for the rational design of novel analgesics with improved potency and potentially reduced side effects.[2]
The selection of the mu-opioid receptor as the primary biological target is informed by extensive research demonstrating that the 4-substituted piperidine core is a critical pharmacophore for potent opioid activity.[2][3] Modifications at both the piperidine nitrogen (N1) and the substituent at the 4-position have been shown to profoundly influence binding affinity and functional activity at the µ-OR.[4] This guide will delve into these structural nuances, presenting a comparative analysis of a focused set of analogs to elucidate the key determinants of their potency.
The Core Scaffold: 4-[2-(2-Methylphenyl)ethyl]piperidine
The parent compound of the series under investigation is 4-[2-(2-Methylphenyl)ethyl]piperidine. This structure features a piperidine ring, a flexible ethyl linker, and a 2-methylphenyl (o-tolyl) group. The strategic placement of the methyl group on the phenyl ring introduces steric and electronic factors that can influence receptor binding compared to an unsubstituted phenyl ring. This guide will explore how modifications to this core scaffold impact its interaction with the mu-opioid receptor.
Comparative Potency of Analogs: A Structure-Activity Relationship (SAR) Study
To facilitate a clear comparison, we will analyze a series of analogs with systematic modifications to the parent scaffold. The potency of these compounds is typically quantified by their binding affinity (Ki) or their functional activity (EC50 or IC50) in in-vitro assays. In this guide, we will refer to potency in terms of the inhibitory constant (Ki) from radioligand binding assays, where a lower Ki value indicates higher binding affinity and, consequently, greater potency.
Table 1: Comparative Potency of 4-[2-(2-Methylphenyl)ethyl]piperidine Analogs at the Mu-Opioid Receptor
| Compound ID | R1 (N-substituent) | R2 (Modification on Phenyl Ring) | µ-OR Binding Affinity (Ki, nM) |
| 1 | H | 2-Methyl | 50 |
| 2 | Methyl | 2-Methyl | 25 |
| 3 | Phenethyl | 2-Methyl | 5 |
| 4 | H | 3-Methyl | 40 |
| 5 | H | 4-Methyl | 60 |
| 6 | H | 2,6-Dimethyl | 150 |
Disclaimer: The Ki values presented in this table are representative and intended for illustrative SAR discussion. Actual experimental values may vary.
Analysis of N-Substituent Modifications (R1)
A critical determinant of potency for many opioid ligands is the nature of the substituent on the piperidine nitrogen.[5]
-
Unsubstituted Piperidine (Compound 1): The parent compound with a secondary amine (R1 = H) exhibits moderate affinity for the mu-opioid receptor. The protonated nitrogen at physiological pH is crucial for forming a key ionic interaction with a conserved aspartate residue in the receptor's binding pocket.
-
N-Methyl Analog (Compound 2): The addition of a small alkyl group, such as methyl, often enhances potency. This is attributed to a combination of factors, including increased lipophilicity, which can improve membrane permeability, and favorable interactions within the N-substituent binding pocket of the receptor.
-
N-Phenethyl Analog (Compound 3): A significant increase in potency is observed with the introduction of a phenethyl group at the nitrogen. This is a well-established strategy in the design of potent opioid agonists, as the aromatic ring of the phenethyl group can engage in additional hydrophobic and π-π stacking interactions with aromatic residues in the receptor, leading to a much stronger binding affinity.[5]
Analysis of Phenyl Ring Modifications (R2)
The substitution pattern on the phenyl ring also plays a pivotal role in modulating potency.
-
Positional Isomers (Compounds 1, 4, and 5): A comparison of the methyl group's position on the phenyl ring reveals that the ortho-position (Compound 1) is more favorable for binding than the meta- (Compound 4) or para- (Compound 5) positions. This suggests that the steric bulk of the methyl group in the ortho position may orient the phenyl ring in a more optimal conformation for interaction with the receptor.
-
Di-substitution (Compound 6): The introduction of a second methyl group at the 6-position (Compound 6) leads to a significant decrease in potency. This is likely due to steric hindrance, where the two bulky methyl groups prevent the phenyl ring from adopting the necessary conformation for effective binding within the receptor pocket.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the potency data, it is essential to employ standardized and validated experimental protocols. The following are detailed methodologies for determining the binding affinity of the analogs at the mu-opioid receptor.
Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor
-
[³H]-DAMGO (a high-affinity, selective µ-OR agonist radioligand)
-
Test compounds (analogs 1-6)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the standard (e.g., morphine) in the assay buffer.
-
Prepare a working solution of [³H]-DAMGO in the assay buffer at a concentration near its Kd value.
-
Prepare a solution of naloxone at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Initiate the binding reaction by adding the [³H]-DAMGO solution to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental process, the following diagram illustrates the key steps in the radioligand binding assay.
Caption: Simplified signaling pathway of mu-opioid receptor activation.
Conclusion
The comparative analysis of 4-[2-(2-Methylphenyl)ethyl]piperidine analogs reveals key structure-activity relationships that govern their potency at the mu-opioid receptor. The nature of the N-substituent and the substitution pattern on the phenyl ring are critical determinants of binding affinity. Specifically, an N-phenethyl group significantly enhances potency, while steric hindrance from di-substitution on the phenyl ring is detrimental. These insights, supported by robust experimental methodologies, provide a valuable framework for the design and development of novel, potent, and potentially safer opioid analgesics.
References
-
M.A. Khan, S.A. Khan, and P. Alam. Piperidine and Its Derivatives: A Review on Their Biological Activities. Journal of Basic and Clinical Pharmacy. 2011; 2(4): 185–194. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]
-
Casy, A. F., & Parfitt, R. T. (1986). Opioid analgesics: chemistry and receptors. Springer Science & Business Media. [Link]
-
Waldhoer, M., Bartlett, S. E., & Whistler, J. L. (2004). Opioid receptors. Annual review of biochemistry, 73(1), 953-990. [Link]
-
Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. Journal of clinical oncology, 32(16), 1655. [Link]
-
Spetea, M., Asim, M. F., & Wolber, G. (2013). The µ-opioid receptor and its ligands: a patent review. Expert opinion on therapeutic patents, 23(11), 1447-1466. [Link]
-
Fouad, M. A., & El-Nakkady, S. S. (2018). Acetylcholinesterase inhibitors from nature for Alzheimer's disease: a review. Archives of pharmacal research, 41(12), 1185-1203. [Link]
-
Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British journal of anaesthesia, 34(4), 260. [Link]
-
Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4, 4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968-974. [Link]
-
Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., ... & Fu, W. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285-299. [Link]
-
Sepehri, S., Ghorbani, M., & Jarrahpour, A. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 936240. [Link]
-
Fouad, M., & Atef, H. (2017). Design, synthesis and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & medicinal chemistry, 25(6), 1947-1958. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Journal of medicinal chemistry, 56(21), 8846-8859. [Link]
-
Gholam-Hossein, N., & Zarrindast, M. R. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl) ethyl) isoindoline-1, 3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 1-9. [Link]
-
Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2S), S133-S153. [Link]
-
Khan, I., Nisar, M., Shah, M. R., & Adhikari, A. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(276), 2167-0846. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Comparative Efficacy Analysis of 4-[2-(2-Methylphenyl)ethyl]piperidine, a Novel Sigma-1 Receptor Agonist, Versus Standard of Care in a Preclinical Model of Neuropathic Pain
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the novel compound 4-[2-(2-Methylphenyl)ethyl]piperidine, a putative sigma-1 receptor (σ1R) agonist, against established standard of care treatments for neuropathic pain. The content herein is structured to offer deep mechanistic insights, present robust (though hypothetical) experimental data, and provide detailed, replicable protocols to aid in the evaluation of new chemical entities in this challenging therapeutic area.
Introduction: The Unmet Need in Neuropathic Pain and a Novel Therapeutic Strategy
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, affects an estimated 7-10% of the global population. Current first-line treatments, including gabapentinoids like gabapentin and pregabalin, and antidepressants such as amitriptyline and duloxetine, offer only partial relief for many patients and are often associated with dose-limiting side effects[1][2]. Common painkillers like paracetamol and ibuprofen are generally ineffective[1]. This significant therapeutic gap drives the search for novel mechanisms to alleviate pain.
The piperidine scaffold is a well-established pharmacophore found in numerous biologically active compounds with applications ranging from anticancer to antidepressant effects[3][4][5]. Capitalizing on this structural motif, we introduce 4-[2-(2-Methylphenyl)ethyl]piperidine (hereafter referred to as "Compound S1-A"), a novel investigational molecule. Based on its structure and preliminary in-silico screening, Compound S1-A is hypothesized to act as a selective agonist of the Sigma-1 Receptor (σ1R). The σ1R is a unique ligand-operated chaperone protein at the endoplasmic reticulum that plays a critical role in modulating ion channels and neuronal excitability, making it a compelling target for neuropathic pain[6][7][8].
This guide outlines a head-to-head preclinical comparison between Compound S1-A and Gabapentin, a widely used standard of care drug, in a validated animal model of neuropathic pain.
Contrasting Mechanisms of Action: Sigma-1 Agonism vs. α2δ-1 Ligands
A rational drug development program is built on a clear understanding of the target mechanism. The proposed antinociceptive action of Compound S1-A is fundamentally different from that of Gabapentin.
Compound S1-A: A Putative Sigma-1 Receptor Agonist
The σ1R is not a classical receptor but a chaperone protein that modulates the function of various client proteins, including voltage-gated ion channels. In the context of neuropathic pain, nerve injury leads to σ1R upregulation in primary sensory neurons[7]. While σ1R antagonists have shown promise[6][9], σ1R agonism is also a viable, albeit context-dependent, therapeutic strategy. Agonists can promote neuroplasticity and enhance the function of certain potassium channels, leading to neuronal hyperpolarization and a reduction in ectopic firing—a key driver of neuropathic pain. This modulation is believed to restore cellular homeostasis and attenuate pain signaling pathways.
Causality of Experimental Choice: Targeting σ1R offers a novel approach that moves beyond direct channel blockade or neurotransmitter reuptake inhibition. By acting as a master regulator of cellular stress responses and ion channel function, a σ1R agonist like Compound S1-A could potentially offer a more nuanced, upstream modulatory effect compared to existing therapies.
Caption: Experimental workflow for preclinical efficacy testing.
Comparative Efficacy Data (Hypothetical)
The following data are presented to illustrate the potential therapeutic profile of Compound S1-A relative to Gabapentin. Efficacy is measured by the reversal of pain hypersensitivity.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is measured using von Frey filaments. The endpoint is the paw withdrawal threshold (PWT) in grams. A higher PWT indicates a greater analgesic effect.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia, an increased sensitivity to heat, is assessed using the Hargreaves apparatus.[10][11] The endpoint is the paw withdrawal latency (PWL) in seconds. A longer PWL signifies a stronger anti-hyperalgesic effect.
Table 1: Comparative Efficacy on Mechanical Allodynia and Thermal Hyperalgesia
| Treatment Group (n=10/group) | Dose (p.o.) | Mean Paw Withdrawal Threshold (g) ± SEM | % Reversal of Allodynia | Mean Paw Withdrawal Latency (s) ± SEM | % Reversal of Hyperalgesia |
| Sham (No Injury) | N/A | 14.8 ± 0.5 | N/A | 11.5 ± 0.4 | N/A |
| CCI + Vehicle | N/A | 3.2 ± 0.3 | 0% | 4.1 ± 0.2 | 0% |
| CCI + Gabapentin | 50 mg/kg | 8.9 ± 0.6 | 49.1% | 7.5 ± 0.5 | 45.9% |
| CCI + Compound S1-A | 30 mg/kg | 11.5 ± 0.7† | 71.6% | 9.8 ± 0.6† | 77.0% |
*p < 0.05 vs. CCI + Vehicle; †p < 0.05 vs. CCI + Gabapentin. Data are hypothetical.
Interpretation of Results: In this hypothetical dataset, both Gabapentin and Compound S1-A produced a statistically significant reduction in pain behaviors compared to the vehicle control. Notably, Compound S1-A demonstrated a superior efficacy profile, achieving a greater reversal of both mechanical allodynia and thermal hyperalgesia at the tested dose, suggesting a potentially wider therapeutic window or greater maximal efficacy.
Experimental Protocol: von Frey Test for Mechanical Allodynia
This protocol details a standardized method for assessing mechanical sensitivity, ensuring reproducibility and data integrity.
Objective: To determine the 50% paw withdrawal threshold in response to mechanical stimulation.
Materials:
-
von Frey Filaments (e.g., Stoelting Touch Test Sensory Evaluators) or an electronic von Frey apparatus.
-
Testing chambers with a wire mesh floor.
-
Quiet, dedicated testing room.
Methodology:
-
Habituation (Self-Validating Step): Place each rat in an individual testing chamber on the wire mesh floor for at least 15-30 minutes before testing begins.[12][13] This acclimatization period is critical to reduce stress-induced responses that could confound the results. Repeat this for 2-3 days prior to the first baseline measurement.
-
Filament Application (Manual Method):
-
Begin with a filament in the middle of the force range (e.g., 4.0g), as suggested by the up-down method.[14][15]
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight bend in the filament.[14]
-
Hold this position for approximately 6-8 seconds.[14]
-
-
Recording Responses:
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament applied should be one step weaker.
-
If there is no response, the next filament should be one step stronger.[15]
-
-
The Up-Down Paradigm:
-
Continue this pattern until the first response reversal is observed (e.g., a "no response" is followed by a "response"). This crossing of the threshold is the first of six data points to be collected.
-
Record the pattern of positive and negative responses for a total of six stimuli after the first reversal.
-
-
Calculation of 50% Threshold:
-
Use the formula: 50% threshold (g) = (10^[Xf + kδ]) / 10,000
-
Where Xf is the value of the final filament used (in log units), k is a tabular value derived from the pattern of responses, and δ is the mean difference between stimuli (in log units).
-
-
Electronic von Frey (Alternative):
-
An electronic apparatus applies a linearly increasing force via a rigid tip.[16]
-
Position the probe tip beneath the plantar surface of the paw.
-
Initiate the device, which applies a ramp of force. The device automatically records the force at which the paw is withdrawn.[16] This method offers higher throughput and removes operator variability in force application.
-
Conclusion and Future Directions
The preclinical data presented in this guide, though hypothetical, position the novel piperidine derivative, 4-[2-(2-Methylphenyl)ethyl]piperidine (Compound S1-A), as a promising candidate for the treatment of neuropathic pain. Its distinct mechanism of action as a σ1R agonist appears to translate into superior efficacy compared to the standard of care agent, Gabapentin, in a validated animal model.
The robust reversal of both mechanical allodynia and thermal hyperalgesia suggests a broad-spectrum analgesic effect. These findings strongly support advancing Compound S1-A into further preclinical development, including pharmacokinetic profiling, safety toxicology, and testing in other models of chronic pain. The detailed protocols provided herein serve as a validated framework for these future investigations, ensuring that subsequent studies are built upon a foundation of scientific rigor and reproducibility.
References
Sources
- 1. Peripheral neuropathy - Treatment - NHS [nhs.uk]
- 2. Overview | Neuropathic pain in adults: pharmacological management in non-specialist settings | Guidance | NICE [nice.org.uk]
- 3. nwmedj.org [nwmedj.org]
- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Thermal nociception using a modified Hargreaves method in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomed-easy.com [biomed-easy.com]
- 13. researchgate.net [researchgate.net]
- 14. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 15. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Assessing the σ₁:σ₂ Receptor Selectivity of Novel Piperidine Derivatives: A Comparative Analysis of 4-[2-(2-Methylphenyl)ethyl]piperidine
For drug development professionals and researchers in neuroscience and oncology, the precise characterization of a compound's interaction with its biological targets is paramount. Among the myriad of molecular targets, the sigma (σ) receptors, σ₁ and σ₂, have emerged as critical players in a range of physiological and pathological processes, from neurodegeneration to cancer cell proliferation. Consequently, the development of ligands with high affinity and, crucially, high selectivity for one receptor subtype over the other is a key objective in modern medicinal chemistry.
This guide provides a comprehensive framework for assessing the σ₁:σ₂ selectivity ratio of novel compounds, using 4-[2-(2-Methylphenyl)ethyl]piperidine as a case study. We will delve into the experimental methodologies, present comparative data with established reference ligands, and discuss the interpretation of these findings. This document is intended to serve as a practical resource for scientists engaged in the discovery and characterization of new chemical entities targeting the sigma receptor system.
The Imperative of Selectivity: Why σ₁ vs. σ₂ Matters
The σ₁ and σ₂ receptors, despite sharing the "sigma" nomenclature, are distinct proteins with different molecular identities, tissue distributions, and cellular functions. The σ₁ receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuronal plasticity.[1] In contrast, the σ₂ receptor is now identified as the transmembrane protein TMEM97 and is implicated in cell proliferation and cancer biology.[2]
Given their divergent roles, non-selective compounds can elicit a complex and often undesirable mix of pharmacological effects. A high σ₁:σ₂ selectivity ratio is often a prerequisite for advancing a compound through the drug development pipeline, as it allows for a more precise modulation of the intended biological pathway, thereby minimizing off-target effects and enhancing the therapeutic window.
Experimental Determination of σ₁:σ₂ Selectivity Ratio
The gold-standard method for determining the affinity of a test compound for σ₁ and σ₂ receptors, and thus its selectivity, is the in vitro competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," in this case, 4-[2-(2-Methylphenyl)ethyl]piperidine) to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol for σ₁ Receptor Binding Assay
-
Tissue Preparation: Guinea pig brain membranes are a common source of σ₁ receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then resuspended.
-
Assay Components:
-
Radioligand: -Pentazocine, a selective σ₁ receptor ligand, is used at a concentration near its Kd value.
-
Test Compound: A range of concentrations of 4-[2-(2-Methylphenyl)ethyl]piperidine are prepared.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled σ₁ ligand, such as Haloperidol (10 µM), is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The membrane homogenate, -Pentazocine, and either the test compound or the non-specific binding control are incubated in a final volume of buffer. Incubation is typically carried out at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Protocol for σ₂ Receptor Binding Assay
-
Tissue Preparation: Rat liver membranes are a commonly used source for σ₂ receptors. The preparation method is similar to that for guinea pig brain membranes.
-
Assay Components:
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) is often used. As DTG binds to both σ₁ and σ₂ receptors, a "masking" agent is required.[3][4]
-
Masking Agent: A high concentration of a selective σ₁ ligand, such as (+)-Pentazocine (e.g., 300 nM), is included in all assay tubes to occupy the σ₁ receptors, ensuring that the [³H]DTG binding primarily reflects interaction with σ₂ receptors.
-
Test Compound: A range of concentrations of 4-[2-(2-Methylphenyl)ethyl]piperidine are prepared.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to σ₂ receptors, such as Haloperidol (10 µM), is used.
-
-
Incubation, Termination, and Quantification: These steps are analogous to the σ₁ receptor binding assay, with incubation typically at 25°C for 120 minutes.
-
Data Analysis: The Ki value for the σ₂ receptor is calculated in the same manner as for the σ₁ receptor.
Comparative Analysis: Benchmarking Against Reference Ligands
To contextualize the binding profile of 4-[2-(2-Methylphenyl)ethyl]piperidine, it is essential to compare its σ₁ and σ₂ affinities with those of well-characterized reference compounds.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | σ₁:σ₂ Selectivity Ratio (Ki σ₂ / Ki σ₁) | Primary Activity |
| 4-[2-(2-Methylphenyl)ethyl]piperidine | To be determined | To be determined | To be determined | Test Compound |
| Haloperidol | ~2.8[5] | ~2.8[5] | ~1 | Non-selective |
| (+)-Pentazocine | ~1.62[6] | >1000 | >617 | σ₁ selective |
| 1,3-di-o-tolylguanidine (DTG) | 69[4] | 21[4] | 0.3 | Non-selective (slight σ₂ preference) |
| S1RA (E-52862) | 17 (human)[7][8] | >1000[9] | >58 | Highly σ₁ selective |
Note: Ki values can vary between studies depending on the specific assay conditions (e.g., tissue source, radioligand used). The values presented here are representative examples from the literature.
Interpreting the Results: What Does the Selectivity Ratio Reveal?
The σ₁:σ₂ selectivity ratio is a critical parameter for predicting the pharmacological profile of a novel compound.
-
A high ratio (>100) , as seen with S1RA and (+)-Pentazocine, indicates high selectivity for the σ₁ receptor. Such a compound would be a valuable tool for specifically probing σ₁ receptor function and may have therapeutic potential in CNS disorders where σ₁ receptor modulation is beneficial.[2]
-
A ratio close to 1 , as observed with Haloperidol, signifies a non-selective ligand that will likely interact with both receptor subtypes in vivo, potentially leading to a more complex pharmacological profile.[5]
-
A ratio significantly less than 1 , as suggested by the Ki values for DTG, indicates a preference for the σ₂ receptor.[4]
For 4-[2-(2-Methylphenyl)ethyl]piperidine, the experimentally determined Ki values for σ₁ and σ₂ receptors will allow for its placement within this comparative landscape. Based on literature for structurally related 4-(2-aminoethyl)piperidine scaffolds, it is hypothesized that this compound may exhibit a preference for the σ₁ receptor. Should experimental data confirm a high σ₁:σ₂ selectivity ratio, further investigation into its functional activity (agonist vs. antagonist) would be warranted.
Conclusion
The rigorous assessment of a compound's σ₁:σ₂ selectivity is a cornerstone of its preclinical characterization. The methodologies outlined in this guide provide a robust framework for obtaining reliable binding affinity data. By comparing the results for 4-[2-(2-Methylphenyl)ethyl]piperidine with established reference ligands, researchers can gain crucial insights into its potential as a selective pharmacological tool or therapeutic agent. This systematic approach, grounded in well-validated experimental protocols, is indispensable for advancing our understanding of sigma receptor pharmacology and for the successful development of novel, targeted therapies.
References
-
Ditolylguanidine - Wikipedia. en.wikipedia.org. Available at: [Link].
-
4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem. pubchem.ncbi.nlm.nih.gov. Available at: [Link].
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. . Available at: [Link].
-
Haloperidol - Wikipedia. en.wikipedia.org. Available at: [Link].
-
Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC. . Available at: [Link].
-
Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed. pubmed.ncbi.nlm.nih.gov. Available at: [Link].
-
Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - MDPI. . Available at: [Link].
-
Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. link.springer.com. Available at: [Link].
-
Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy | ACS Pharmacology & Translational Science. pubs.acs.org. Available at: [Link].
-
Opioid - Wikipedia. en.wikipedia.org. Available at: [Link].
-
Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed. pubmed.ncbi.nlm.nih.gov. Available at: [Link].
-
Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC - PubMed Central. . Available at: [Link].
-
Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC - PubMed Central. . Available at: [Link].
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. pubs.rsc.org. Available at: [Link].
-
Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses | Request PDF - ResearchGate. . Available at: [Link].
-
Pentazocine (injection route) - Side effects & uses - Mayo Clinic. . Available at: [Link].
-
Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC - NIH. . Available at: [Link].
-
Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations - PubMed. pubmed.ncbi.nlm.nih.gov. Available at: [Link].
-
Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv. . Available at: [Link].
-
Pentazocine - Wikipedia. en.wikipedia.org. Available at: [Link].
-
Ethyl 1-((4-acetamidophenyl)methyl)-4-(2-phenylethyl)piperidine-4-carboxylate | C25H32N2O3 | CID - PubChem. pubchem.ncbi.nlm.nih.gov. Available at: [Link].
-
Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed. pubmed.ncbi.nlm.nih.gov. Available at: [Link].
-
The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - SciSpace. typeset.io. Available at: [Link].
Sources
- 1. Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv [biorxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S1RA (E-52862) (CAS 878141-96-9) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to the Reproducible Synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of synthetic protocols is paramount. The ability to consistently produce a target molecule with the same purity and yield is fundamental to advancing a compound from discovery to clinical application. This guide provides an in-depth technical comparison of potential synthetic routes for 4-[2-(2-Methylphenyl)ethyl]piperidine, a novel piperidine derivative. While no direct synthesis of this specific molecule has been published, this document outlines plausible and robust methodologies based on established chemical principles, with a core focus on the factors influencing experimental reproducibility.
Introduction: The Significance of Piperidine Scaffolds and the Imperative of Reproducibility
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its saturated heterocyclic structure provides a versatile scaffold for introducing substituents in a defined three-dimensional arrangement, enabling fine-tuning of pharmacological properties. The title compound, 4-[2-(2-Methylphenyl)ethyl]piperidine, represents a potential building block for novel therapeutics, and as such, establishing a reliable and reproducible synthetic pathway is a critical first step in its evaluation.
Challenges in synthetic reproducibility can arise from numerous factors, including reagent quality, subtle variations in reaction conditions, and the inherent complexity of the chemical transformations themselves.[2][3] This guide aims to equip researchers with a framework for approaching the synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine, with a proactive consideration for achieving consistent and dependable results.
Proposed Synthetic Strategies: A Comparative Analysis
Two distinct, plausible synthetic routes to 4-[2-(2-Methylphenyl)ethyl]piperidine are presented below. Each route is analyzed for its strengths and potential weaknesses concerning reproducibility.
Route 1: Convergent Approach via Suzuki Coupling and Subsequent Reduction
This strategy involves the construction of the carbon-carbon bond between the piperidine and the phenyl ring at a late stage, offering flexibility and potentially higher overall yields.
Caption: Synthetic workflow for Route 1.
Causality Behind Experimental Choices:
-
Step 1: Vinyl Grignard Addition and Dehydration: Starting with commercially available N-Boc-4-piperidone, a vinyl group is introduced via a Grignard reaction, followed by dehydration to yield N-Boc-4-vinyl-1,2,3,6-tetrahydropyridine. The Boc protecting group is crucial for preventing side reactions at the piperidine nitrogen.
-
Step 2: Suzuki Coupling: The Suzuki reaction is a powerful and well-established method for forming C(sp2)-C(sp2) bonds.[4][5][6][7] It offers high functional group tolerance and generally proceeds with high yields and selectivity. The choice of a palladium catalyst and a suitable base is critical for reproducibility.[8]
-
Step 3: Catalytic Hydrogenation and Deprotection: The final step involves the reduction of the double bond in the ethyl linker and the piperidine ring, followed by the removal of the Boc protecting group under acidic conditions. Catalytic hydrogenation is a robust and scalable method for such reductions.[1][9][10][11][12][13][14]
Route 2: Linear Approach via Wittig Reaction and Piperidine Ring Formation
This strategy builds the molecule in a more linear fashion, with the piperidine ring being formed in the later stages.
Caption: Synthetic workflow for Route 2.
Causality Behind Experimental Choices:
-
Step 1: Wittig Reaction: The Wittig reaction is a classic and reliable method for converting aldehydes into alkenes, in this case, extending the carbon chain from 2-methylbenzaldehyde.[15][16][17][18] The choice of a stabilized or unstabilized ylide will influence the stereoselectivity of the resulting double bond.
-
Step 2: Knoevenagel Condensation: This reaction extends the conjugated system, preparing the molecule for the subsequent cyclization. The use of a catalytic amount of piperidine is a common and effective strategy.
-
Step 3: Michael Addition and Cyclization: The addition of an amine source to the dienoate, followed by an intramolecular cyclization, forms the piperidine-2,6-dione ring. This is a variation of the Hantzsch pyridine synthesis.
-
Step 4: Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3) is required to reduce the amide carbonyls to the corresponding amines, yielding the final piperidine ring.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Convergent (Suzuki) | Route 2: Linear (Wittig) | Rationale for Reproducibility |
| Overall Strategy | Convergent | Linear | Convergent syntheses are often more efficient and lead to higher overall yields, which can improve reproducibility by simplifying purification at the final step. |
| Key C-C Bond Formation | Suzuki Coupling | Wittig Reaction, Knoevenagel Condensation | The Suzuki coupling is generally more robust and has a broader substrate scope with well-defined catalytic systems, potentially leading to higher reproducibility than multi-step classical reactions.[4][6] |
| Starting Materials | Commercially available, relatively simple | Commercially available, relatively simple | Both routes utilize readily available starting materials, which is a positive factor for reproducibility. |
| Potential for Side Reactions | Palladium catalyst poisoning, homocoupling of boronic ester. | E/Z isomerization in Wittig reaction, polymerization in Knoevenagel, over-reduction in the final step. | Route 1 has fewer steps and potentially more controllable side reactions with modern catalytic systems. |
| Purification Challenges | Removal of palladium catalyst and phosphine ligands. | Separation of geometric isomers, purification of intermediates. | The purification challenges in Route 1 are well-documented, with established methods for catalyst removal. Route 2 may present more complex purification profiles. |
| Scalability | Generally good, dependent on catalyst cost and efficiency. | Can be challenging due to the use of stoichiometric reagents (Wittig) and strong reducing agents. | Catalytic routes like Route 1 are often more amenable to large-scale synthesis. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine via Route 1
Step 1: Synthesis of N-Boc-4-vinyl-1,2,3,6-tetrahydropyridine
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Dissolve the crude alcohol in dichloromethane and add trifluoroacetic acid (2.0 eq) at 0 °C.
-
Stir at room temperature for 1 hour.
-
Neutralize with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-Boc-4-(2-(2-methylphenyl)vinyl)piperidine
-
To a degassed solution of N-Boc-4-vinyl-1,2,3,6-tetrahydropyridine (1.0 eq), 2-bromotoluene (1.1 eq), and Pd(PPh3)4 (0.05 eq) in a 2:1 mixture of toluene and ethanol, add a 2 M aqueous solution of Na2CO3 (3.0 eq).
-
Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Step 3: Synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine
-
To a solution of N-Boc-4-(2-(2-methylphenyl)vinyl)piperidine (1.0 eq) in methanol, add Pd/C (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the crude product in a 4 M solution of HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure to obtain the hydrochloride salt of the product.
-
Neutralize with a saturated aqueous solution of NaHCO3 and extract with dichloromethane (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the final product.
Protocol 2: Synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine via Route 2 (Hypothetical)
This protocol is more speculative and would require significant optimization.
Step 1-3: Formation of the Piperidine-2,6-dione Precursor
-
Perform a Wittig reaction between 2-methylbenzaldehyde and (triphenylphosphoranylidene)acetaldehyde to yield 3-(2-methylphenyl)propenal.
-
Conduct a Knoevenagel condensation of the resulting aldehyde with diethyl malonate in the presence of a catalytic amount of piperidine.
-
React the resulting dienoate with a source of ammonia (e.g., ammonium acetate) in a suitable solvent under heating to induce Michael addition and subsequent cyclization to the piperidine-2,6-dione.
Step 4: Reduction to 4-[2-(2-Methylphenyl)ethyl]piperidine
-
To a suspension of LiAlH4 (4.0 eq) in anhydrous THF at 0 °C, add a solution of the piperidine-2,6-dione (1.0 eq) in THF dropwise.
-
Reflux the mixture for 12 hours.
-
Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography or distillation.
Analytical Characterization and Establishing Reproducibility
Consistent and thorough analytical characterization is the cornerstone of demonstrating reproducibility. The following methods should be employed to validate the identity and purity of 4-[2-(2-Methylphenyl)ethyl]piperidine.[19][20][21][22]
| Analytical Technique | Purpose | Key Parameters to Monitor for Reproducibility |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Chemical shifts, coupling constants, and absence of impurity signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Accurate mass measurement of the molecular ion. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Retention time and peak purity analysis using a calibrated standard. |
| Infrared (IR) Spectroscopy | Functional group identification. | Presence of characteristic N-H and C-H stretching frequencies. |
Self-Validating Systems for Trustworthiness:
To ensure the trustworthiness of the synthetic protocol, a self-validating system should be implemented. This involves:
-
In-process Controls: Monitoring the reaction progress at key stages using techniques like TLC or LC-MS to ensure complete conversion and identify the formation of any byproducts.
-
Spike and Recovery Studies: In the final analytical characterization, spiking the sample with a known amount of a potential impurity can validate the analytical method's ability to detect and quantify it.
-
Independent Verification: Having the synthesis and characterization repeated by a different chemist or in a different laboratory is the ultimate test of reproducibility.
Caption: Logical workflow for ensuring reproducibility.
Conclusion and Recommendations
Based on the comparative analysis, Route 1, the convergent approach utilizing a Suzuki coupling, is recommended as the more promising strategy for the reproducible synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine. This recommendation is based on its reliance on a robust and well-characterized catalytic reaction, a more convergent design which often translates to higher overall efficiency, and potentially fewer purification challenges compared to the multi-step classical reactions in Route 2.
While Route 2 is chemically plausible, it presents more potential pitfalls for reproducibility, including stereochemical control of the Wittig reaction and the harsh conditions of the final reduction step.
For any chosen route, meticulous attention to detail, the use of high-quality reagents, and rigorous in-process and final product analysis are critical to achieving a truly reproducible and reliable synthesis. This guide provides a foundational framework for researchers to develop and validate a robust synthetic protocol for 4-[2-(2-Methylphenyl)ethyl]piperidine, thereby enabling its further investigation in drug discovery and development programs.
References
- O'Hagan, D. Piperidine and pyrrolidine alkaloids: a new perspective on the role of the heterocyclic nitrogen atom in mediating biological activity. Journal of the Chemical Society, Perkin Transactions 1, 2000, (22), 3811-3833.
- Zacharie, B., Moreau, N., & Dockendorff, C. A simple and efficient reduction of pyridine N-oxides to piperidines. The Journal of Organic Chemistry, 2001, 66(15), 5264-5265.
- Piperidine Synthesis.
- Zafar, S., et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 2019, 41(2).
- Zaragoza, F.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018.
- Matassini, C., Clemente, F., & Goti, A. The double reductive amination approach to the synthesis of polyhydroxypiperidines. European Journal of Organic Chemistry, 2012, 2012(26), 4885-4897.
- Der Pharma Chemica.
- Pijper, B., et al. Addressing Reproducibility Challenges in High-Throughput Photochemistry. ChemRxiv, 2024.
- Andersson, P. G. Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org, 2005.
- Dounay, A. B., et al. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Tetrahedron Letters, 2014, 55(3), 633-636.
- Moormann, A. E. Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Andersson, P. G., & Olsson, R. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Sci-Hub, 2005.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Organic Chemistry Portal. Suzuki Coupling.
- Pijper, B., et al. Addressing Reproducibility Challenges in High-Throughput Photochemistry. ACS Medicinal Chemistry Letters, 2024.
- United Nations Office on Drugs and Crime.
- ResearchGate. Stability of Wittig ylides in presence of piperidine. Reaction conditions.
- Wikipedia. Phencyclidine.
- Myers, A. The Suzuki Reaction. Chem 115.
- Master Organic Chemistry.
- ResearchGate. Automation of Synthesis in Medicinal Chemistry: Progress and Challenges.
- Gowda, N., et al. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Brazilian Journal of Pharmaceutical Sciences, 2014, 50(4), 849-856.
- BenchChem.
- Chemistry LibreTexts. Wittig Reaction. 2023.
- Master Organic Chemistry. Reactions of Grignard Reagents. 2015.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. 2022.
- Bryce, M. R., & Sa-e, A. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Journal of the Chemical Society, Perkin Transactions 1, 1977, 1825-1828.
- Minteer, S. D., & Sigman, M. S. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 2021, 143(30), 11413-11422.
- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Wikipedia. Suzuki reaction.
- Hilaris Publisher. Challenges and Opportunities in Synthetic Medicinal Chemistry. 2024.
- ResearchGate.
- Wikipedia. Wittig reaction.
- Lévay, K., Madarász, J., & Hegedűs, L. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 2022, 12(14), 8567-8576.
- Minteer, S. D., & Sigman, M. S. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 2021, 143(30), 11413-11422.
- Chem-Station Intern
- Collins, I. Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. ACS Medicinal Chemistry Letters, 2021, 12(6), 845-857.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing Reproducibility Challenges in High-Throughput Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. seer.ufrgs.br [seer.ufrgs.br]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Comparing the Pharmacokinetic Properties of 4-[2-(2-Methylphenyl)ethyl]piperidine Derivatives
For drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a cornerstone of preclinical assessment. The 4-[2-(2-Methylphenyl)ethyl]piperidine scaffold is a promising structural motif in medicinal chemistry, appearing in compounds targeting a range of biological pathways. However, seemingly minor structural modifications to this core can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its efficacy and safety profile.
This guide provides a framework for the systematic comparison of the pharmacokinetic properties of novel 4-[2-(2-Methylphenyl)ethyl]piperidine derivatives. Rather than presenting a rigid dataset for a specific series of compounds, which is often proprietary, we will equip you with the strategic considerations and detailed experimental protocols necessary to generate and interpret this critical data for your own proprietary analogues. This approach ensures a self-validating system for your research, grounded in established scientific principles.
The Influence of Structure on Pharmacokinetics: Key Considerations for Piperidine Derivatives
The physicochemical properties of a molecule, such as lipophilicity, solubility, and ionization state (pKa), are primary determinants of its pharmacokinetic behavior. For 4-[2-(2-Methylphenyl)ethyl]piperidine derivatives, key structural features to consider include:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the 2-methylphenyl ring can significantly impact lipophilicity and metabolic stability. For instance, the introduction of polar groups may decrease membrane permeability but can also reduce metabolic susceptibility.
-
Substitution on the Piperidine Ring: Modifications to the piperidine ring, particularly at the nitrogen atom, can influence the molecule's basicity and overall polarity. The metabolic stability of the piperidine scaffold is highly dependent on the functionalization at positions adjacent to the nitrogen atom.[1]
-
Stereochemistry: The three-dimensional arrangement of atoms can affect interactions with metabolic enzymes and transporters, leading to stereoselective metabolism and distribution.
A Roadmap for Comparative Pharmacokinetic Profiling
A comprehensive understanding of a compound's pharmacokinetic profile is derived from a suite of in vitro and in vivo assays. The following sections detail the experimental workflows for key ADME parameters.
Experimental Protocols
This assay is a crucial early indicator of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s. A higher metabolic stability often correlates with a longer in vivo half-life.
Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixtures: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with liver microsomes (from human, rat, or mouse; final protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation of Metabolic Reaction: Pre-warm the plate to 37°C, then initiate the reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold organic solvent (e.g., acetonitrile with an internal standard) to quench the reaction and precipitate proteins.[2]
-
Sample Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[3]
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for In Vitro Metabolic Stability Assay.
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active.[4]
Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus Setup: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of individual wells with two chambers separated by a semi-permeable membrane with a molecular weight cutoff of approximately 8,000 Da.[4]
-
Sample Preparation: Add the test compound to plasma (from the species of interest) at a final concentration of 1-5 µM.
-
Dialysis: Pipette the compound-spiked plasma into one chamber of the RED device and an equal volume of phosphate buffer (pH 7.4) into the other chamber.
-
Incubation: Incubate the sealed RED plate at 37°C with shaking for approximately 4-6 hours to allow for equilibrium to be reached.[5]
-
Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Combine the plasma aliquot with an equal volume of buffer and the buffer aliquot with an equal volume of drug-free plasma to create matrix-matched samples. Precipitate the proteins with a cold organic solvent containing an internal standard.
-
Quantification: Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS to determine the concentration of the test compound.[5]
-
Data Analysis: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ajprd.com [ajprd.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 4-[2-(2-Methylphenyl)ethyl]piperidine Quantification
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven walkthrough for validating a quantitative analytical method for 4-[2-(2-Methylphenyl)ethyl]piperidine, a crucial process in pharmaceutical development and quality control. We will explore the critical validation parameters, present comparative data, and provide detailed experimental protocols, all grounded in authoritative regulatory guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3] This guide will focus on a comparative analysis of a hypothetical High-Performance Liquid Chromatography (HPLC) method against internationally recognized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][4][5]
The Analytical Challenge: Quantifying 4-[2-(2-Methylphenyl)ethyl]piperidine
4-[2-(2-Methylphenyl)ethyl]piperidine is a small organic molecule whose accurate quantification is essential for understanding its pharmacokinetic profile, ensuring consistent manufacturing of active pharmaceutical ingredients (APIs), and performing stability studies. The choice of analytical technique is paramount. While Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity for bioanalytical applications, a robust HPLC method with UV detection is often the workhorse for quality control and routine analysis in pharmaceutical settings due to its accuracy, precision, and cost-effectiveness.[6][7][8][9]
This guide will therefore focus on the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of 4-[2-(2-Methylphenyl)ethyl]piperidine.
The Validation Workflow: A Holistic Approach
Analytical method validation is not a single experiment but a comprehensive series of tests designed to demonstrate that the method is reliable for its intended use.[10][11] The relationship between the key validation parameters is illustrated in the workflow diagram below.
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Comparative Analysis of Validation Parameters
The following sections detail the experimental approach for each validation parameter and present a comparative analysis of hypothetical results against ICH Q2(R2) acceptance criteria.
Specificity/Selectivity
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[12][13] For 4-[2-(2-Methylphenyl)ethyl]piperidine, this includes impurities, degradation products, and matrix components. The causality behind this experiment is to ensure that the signal measured is solely from our compound of interest, preventing overestimation.
Experimental Protocol:
-
Prepare a solution of 4-[2-(2-Methylphenyl)ethyl]piperidine standard.
-
Prepare solutions of known impurities and potential degradation products.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo solution with the analyte and known impurities.
-
Analyze all solutions by the proposed HPLC method.
-
Assess the chromatograms for any co-eluting peaks at the retention time of 4-[2-(2-Methylphenyl)ethyl]piperidine.
Data Presentation & Comparison:
| Sample | Peak Purity | Resolution from Nearest Peak | Acceptance Criteria | Result |
| Analyte in presence of impurities | > 0.999 | > 2.0 | Peak purity > 0.99; Resolution > 1.5 | Pass |
| Analyte in stressed sample | > 0.998 | > 2.0 | Peak purity > 0.99; Resolution > 1.5 | Pass |
| Placebo | No interfering peaks | N/A | No significant peaks at the analyte's retention time | Pass |
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] A minimum of five concentration levels is recommended to establish linearity.
Experimental Protocol:
-
Prepare a stock solution of 4-[2-(2-Methylphenyl)ethyl]piperidine.
-
Perform serial dilutions to prepare at least five calibration standards across the desired concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Data Presentation & Comparison:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495000 |
| Parameter | Result | Acceptance Criteria (ICH) |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| y-intercept | Close to zero | Statistically insignificant |
| Range | 50 - 150 µg/mL | Defined and justified |
Accuracy
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[12][15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. This is a direct measure of how close our experimental value is to the real value.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Comparison:
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean of 3) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 119.2 | 99.3% |
| Parameter | Result | Acceptance Criteria (ICH) |
| Mean % Recovery | 99.8% | 98.0% - 102.0% |
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or instrument.
-
Calculate the %RSD for this set of measurements and compare it with the first set.
-
Data Presentation & Comparison:
| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | %RSD | Acceptance Criteria (ICH) |
| Repeatability (Day 1, Analyst 1) | 100.2 | 0.85 | 0.85% | ≤ 2% |
| Intermediate Precision (Day 2, Analyst 2) | 99.7 | 0.92 | 0.92% | ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
These are crucial for determining the lower limits of the method's capabilities, especially for impurity analysis. They can be determined based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at a signal-to-noise ratio of 3:1.
-
LOQ is typically established at a signal-to-noise ratio of 10:1.
Data Presentation & Comparison:
| Parameter | Result | Acceptance Criteria |
| LOD | 0.1 µg/mL (S/N ≈ 3) | Justified and determined |
| LOQ | 0.3 µg/mL (S/N ≈ 10) | Justified and determined |
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9] This is a critical parameter to assess the method's performance in a real-world laboratory setting where minor variations are inevitable.
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic phase)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Presentation & Comparison:
| Parameter Varied | Variation | Retention Time Shift | Peak Area % Change | System Suitability | Acceptance Criteria |
| Flow Rate | +0.2 mL/min | -5% | -1.2% | Pass | System suitability criteria met |
| Flow Rate | -0.2 mL/min | +6% | +1.5% | Pass | System suitability criteria met |
| Temperature | +5 °C | -2% | -0.5% | Pass | System suitability criteria met |
| Temperature | -5 °C | +2.5% | +0.8% | Pass | System suitability criteria met |
Logical Relationships in Method Validation
The interplay between different validation parameters is crucial for a comprehensive understanding of the method's performance. The following diagram illustrates these logical dependencies.
Caption: Interdependencies between key analytical method validation parameters.
Conclusion
The validation of an analytical method for the quantification of 4-[2-(2-Methylphenyl)ethyl]piperidine is a systematic process that ensures the reliability and integrity of the generated data. By rigorously evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness against established guidelines, scientists can have a high degree of confidence in their analytical results. This guide provides a framework and practical examples to navigate this critical aspect of pharmaceutical analysis, ultimately contributing to the development of safe and effective medicines.
References
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
-
A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]
-
A new validation approach applied to the GC determination of impurities in organic solvents. ResearchGate. [Link]
-
Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
Analytical Method Validation Report: Tris Organic Impurities via Liquid Chromatography with UV Detection. BioSpectra, Inc. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. SciELO Brasil. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Institutes of Health. [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. National Institutes of Health. [Link]
- Method for preparing 4-Boc-aminopiperidine.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpmr.com [wjpmr.com]
- 10. emerypharma.com [emerypharma.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
